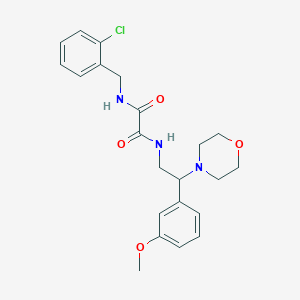

N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by its N1 and N2 substituents. The N1 position is substituted with a 2-chlorobenzyl group, which introduces halogenated aromatic properties, while the N2 position features a 2-(3-methoxyphenyl)-2-morpholinoethyl moiety, combining methoxy aromaticity with a morpholine ring.

Oxalamides are a versatile class of compounds with demonstrated roles as antiviral agents, enzyme inhibitors, and flavoring agents, depending on their substituents .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4/c1-29-18-7-4-6-16(13-18)20(26-9-11-30-12-10-26)15-25-22(28)21(27)24-14-17-5-2-3-8-19(17)23/h2-8,13,20H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPPZLTADINJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the oxalamide backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines under controlled conditions.

Introduction of the 2-chlorobenzyl group: This step involves the reaction of the oxalamide intermediate with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.

Addition of the 3-methoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the 3-methoxyphenyl group is introduced using a suitable reagent.

Morpholinoethyl substitution:

Industrial Production Methods

Industrial production of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a distinctive oxalamide backbone, which is essential for its reactivity and interaction with biological systems. The synthesis typically involves several steps:

- Formation of the Oxalamide Backbone : This is achieved through the reaction of oxalyl chloride with appropriate amines.

- Introduction of the 2-Chlorobenzyl Group : This step uses 2-chlorobenzyl chloride in the presence of a base like triethylamine.

- Addition of the 3-Methoxyphenyl Group : This is accomplished through nucleophilic substitution reactions.

- Morpholinoethyl Substitution : This final step completes the synthesis by introducing the morpholinoethyl group.

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity Investigation : Research has focused on the compound's potential antimicrobial and anticancer properties. Its interactions with specific biological targets may lead to new therapeutic agents.

- Mechanism of Action : The compound may modulate enzyme activity or receptor signaling pathways, which is crucial for understanding its biological effects.

Medicine

- Therapeutic Potential : N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is explored for its ability to treat various diseases, particularly those involving fibrotic processes. Case studies have indicated its effectiveness in reducing fibrosis in preclinical models .

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in creating functionalized polymers and coatings.

Data Tables

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Chemistry | Synthesis of complex molecules | New pathways for drug development |

| Biology | Antimicrobial and anticancer research | Development of new therapeutic agents |

| Medicine | Anti-fibrotic treatment | Improved outcomes in fibrotic diseases |

| Industry | Material science applications | Innovations in polymer technology |

Case Studies

- Anti-Fibrotic Activity : A study demonstrated that N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide significantly reduced fibrosis markers in animal models, suggesting its potential as a therapeutic agent against fibrotic diseases .

- Chemical Patenting Trends : Analysis of patent data indicates a growing interest in compounds similar to N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, reflecting its importance in pharmaceutical research .

- Biological Target Interaction Studies : Research has identified specific enzymes that interact with this compound, providing insights into its mechanism of action and paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations:

Halogenation and Bioactivity :

- The 2-chlorobenzyl group in the target compound shares similarities with 4-chlorophenyl (compound 14) and 3-chlorophenyl (GMC-7, compound 20) substituents. Chlorinated aromatic groups are common in antiviral and antimicrobial agents due to enhanced lipophilicity and metabolic stability .

- However, the position of the chlorine (e.g., 2-chloro vs. 4-chloro) may influence steric interactions with biological targets, as seen in compound 14’s moderate antiviral activity (36–53% yields) .

Morpholine vs. Heterocyclic Substituents: The morpholinoethyl group in the target compound distinguishes it from analogs like S336 (pyridylethyl) and compound 14 (pyrrolidinyl). Morpholine rings are often used to improve aqueous solubility and pharmacokinetic profiles, whereas pyridine or thiazole groups may enhance binding to metal-containing enzymes .

Methoxy Groups: The 3-methoxyphenyl group in the target compound is structurally analogous to the 4-methoxyphenethyl group in compound 20.

Pharmacological and Toxicological Insights

- Flavoring Applications : S336, a regulatory-approved oxalamide, highlights the scaffold’s versatility. However, the target compound’s larger substituents may limit its use in flavor chemistry due to steric hindrance .

- Toxicity : Structurally related oxalamides (e.g., S5456) showed minimal CYP enzyme inhibition (<50% at 10 µM), suggesting a favorable safety profile for halogenated derivatives .

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, identified by its CAS number 941976-41-6, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is , with a molecular weight of 431.92 g/mol. The compound features a unique oxalamide backbone that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClN3O4 |

| Molecular Weight | 431.92 g/mol |

| CAS Number | 941976-41-6 |

Synthesis

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves several steps:

- Formation of the Oxalamide Backbone : This is achieved through the reaction of oxalyl chloride with appropriate amines.

- Introduction of the 2-Chlorobenzyl Group : The oxalamide intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.

- Addition of the 3-Methoxyphenyl Group : This is accomplished via nucleophilic substitution reactions.

- Morpholinoethyl Substitution : The final step involves introducing the morpholino group to complete the synthesis.

The biological activity of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Anticancer Properties

Research has indicated that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide exhibit promising anticancer activity. A study demonstrated that derivatives of oxalamides can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for antibiotic development .

Case Studies

-

Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives, including N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, showcasing their ability to inhibit tumor growth in vitro and in vivo models .

- Results : The compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar oxalamides demonstrated that these compounds exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:

- Intermediate preparation : Reacting 2-chlorobenzyl chloride with nucleophiles to form the chlorobenzyl intermediate .

- Morpholinoethyl coupling : Introducing the morpholinoethyl group via nucleophilic substitution or condensation reactions under mild conditions (e.g., room temperature, dichloromethane as solvent) .

- Oxalamide backbone formation : Using carbodiimide coupling agents (e.g., EDCI) to link the chlorobenzyl and morpholinoethyl moieties .

- Purification : Silica gel chromatography or recrystallization to achieve >90% purity .

Optimization : Yield improves with controlled pH (6–7), low temperatures (0–5°C), and anhydrous solvents.

Q. Example Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Intermediate synthesis | 2-chlorobenzyl chloride, NaHCO₃, DCM | 65–75 | 85% |

| Final coupling | EDCI, DMAP, rt, 24h | 36–53 | 90–95% |

| Source: Adapted from |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent environments (e.g., aromatic protons at δ 7.41–7.82 ppm, morpholine protons at δ 2.80–3.56 ppm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., observed [M+H⁺] at m/z 479.12 vs. calculated 478.14) .

- High-Performance Liquid Chromatography (HPLC) : Determines purity (>90% in most studies) using C18 columns and acetonitrile/water gradients .

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and morpholine C-O-C bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on the compound's biological activity?

- Methodological Answer :

- Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess binding affinity changes .

- Morpholine Ring Modifications : Substitute morpholine with piperazine or thiomorpholine to study steric/electronic effects on enzyme inhibition .

- Biological Assays : Test analogs in kinase inhibition assays (IC₅₀ values) or cellular viability models (e.g., IC₅₀ < 1 µM for anticancer activity) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like CD4-binding sites or soluble epoxide hydrolase .

Q. What strategies are employed to resolve discrepancies in reported biological activity data across different experimental models?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line (HEK293 vs. HeLa), serum concentration (e.g., 10% FBS), and incubation time (24–48h) .

- Metabolic Stability Testing : Use liver microsomes to identify CYP450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., HIV entry blockade) via surface plasmon resonance (SPR) and fluorescence polarization .

Q. What in vitro and in vivo models are appropriate for investigating the compound's mechanism of action as a kinase inhibitor?

- Methodological Answer :

- In Vitro :

- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify targets (e.g., EGFR, VEGFR2).

- Apoptosis assays (Annexin V/PI staining) in cancer cell lines .

- In Vivo :

- Xenograft models (e.g., nude mice with MDA-MB-231 tumors) dosed at 10–50 mg/kg (oral/i.p.) .

- Pharmacokinetic studies to measure bioavailability and half-life (e.g., t₁/₂ = 4–6h in rodents) .

Q. How does the compound's stability under varying pH and temperature conditions influence its pharmacokinetic profile, and what analytical methods assess this?

- Methodological Answer :

- Stability Testing :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .

- Thermal Stability : Heat at 40–60°C for 1 week; assess polymorphic transitions via X-ray diffraction .

- Pharmacokinetics :

- Solubility : Use shake-flask method (e.g., 0.5 mg/mL in PBS) .

- Plasma Protein Binding : Equilibrium dialysis (>95% bound to albumin) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.